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Compound of Interest

Compound Name: 2-chloro-N-cyclopropylacetamide

CAS No.: 19047-31-5

Cat. No.: B101947

Get Quote

Executive Summary
2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical structural motif in

medicinal chemistry, functioning simultaneously as a robust intermediate for heterocyclic

synthesis and a covalent "warhead" in Fragment-Based Drug Discovery (FBDD). While its

molecular weight (

) suggests a simple fragment, its utility lies in the unique reactivity profile of the

-chloroacetamide group combined with the metabolic stability and conformational rigidity of the
cyclopropyl moiety.

This guide provides a comprehensive technical analysis of this compound, moving beyond

basic stoichiometry to explore its role in covalent inhibition, isotopic mass spectrometry, and

scalable synthesis.
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Part 1: Physicochemical Profile & Molecular Weight
Analysis
In high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, relying solely on

average molecular weight is insufficient. For 2-chloro-N-cyclopropylacetamide, the presence

of the Chlorine atom introduces significant isotopic variance that must be accounted for in

analytical workflows.

Molecular Weight Breakdown
Parameter Value Technical Context

Formula Core structure

Average Molecular Weight 133.58 g/mol
Used for stoichiometric

calculations (reagent dosing).

Monoisotopic Mass 133.029 g/mol

The exact mass of the most

abundant isotope (

). Critical for LC-MS

identification.

Isotopic Pattern (M+2) ~32% relative abundance

Due to natural

abundance. The mass

spectrum will show a distinct

3:1 ratio between peaks at m/z

133 and 135.

cLogP ~0.7

Indicates moderate

hydrophilicity; suitable for CNS

penetration and oral

bioavailability optimization.

Structural Significance
The cyclopropyl group is not merely a lipophilic spacer; it acts as a bioisostere for isopropyl or

ethyl groups but offers superior metabolic stability against cytochrome P450-mediated
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-dealkylation. This makes the compound a preferred scaffold over its acyclic analogs.

Part 2: Synthetic Architecture & Process
Optimization
The synthesis of 2-chloro-N-cyclopropylacetamide follows a Schotten-Baumann acylation

pathway. While conceptually simple, controlling the exotherm and preventing bis-acylation

requires a strict protocol.

Validated Synthetic Protocol
Objective: Synthesis of 2-chloro-N-cyclopropylacetamide on a 50 mmol scale.

Reagents:

Cyclopropylamine (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Triethylamine (TEA) or

(1.2 eq)

Solvent: Dichloromethane (DCM) or dry THF (anhydrous)

Step-by-Step Methodology:

Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropylamine (2.85

g, 50 mmol) and TEA (6.07 g, 60 mmol) in anhydrous DCM (100 mL).

Cryogenic Control: Cool the reaction mixture to 0°C using an ice/salt bath. Rationale: The

reaction is highly exothermic; temperature spikes can lead to polymerization of the acid

chloride.

Addition: Add Chloroacetyl chloride (6.21 g, 55 mmol) dropwise via a pressure-equalizing

addition funnel over 30 minutes. Maintain internal temperature

.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor

via TLC (30% EtOAc/Hexane) or LC-MS.

Workup: Quench with saturated

(50 mL). Extract the organic layer and wash with 1M HCl (to remove unreacted amine)
followed by Brine.

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallization from Hexane/EtOAc is preferred over
column chromatography for scalability.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis workflow emphasizing temperature control to prevent side

reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b101947/docs?utm_src=pdf-body-img#strategic-utilization-of-2-chloro-n-cyclopropylacetamide-physicochemical-profiling-synthetic-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Reactivity & Applications in Drug Design
The "Warhead" Mechanism
In modern drug discovery, 2-chloro-N-cyclopropylacetamide is utilized as a Targeted

Covalent Inhibitor (TCI). The

-chloroacetamide moiety functions as a "warhead," an electrophile that reacts specifically with
nucleophilic cysteine residues on a target protein.

Mechanism: The reaction proceeds via an

mechanism.[1] The sulfur atom of the cysteine thiolate attacks the

-carbon, displacing the chloride ion. This forms an irreversible thioether bond, permanently
silencing the protein target.

Selectivity Note: Unlike acrylamides (Michael acceptors), chloroacetamides are intrinsically

more reactive.[2] To avoid off-target toxicity (promiscuous alkylation), the "cyclopropyl" portion

of the molecule is often elaborated into a larger scaffold that provides non-covalent binding

affinity (selectivity) before the covalent bond forms.

Mechanistic Pathway Diagram
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Figure 2: SN2 reaction mechanism between the chloroacetamide warhead and a protein

cysteine residue.

Part 4: Analytical Quality Control
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To ensure the integrity of this compound for biological assays, the following QC parameters

must be met.

Test Method Acceptance Criteria

Identity 1H NMR (DMSO-d6)

Cyclopropyl protons:

0.4–0.7 ppm (multiplets).

Singlet at

4.0 ppm (

).

Purity LC-MS (UV 254 nm) >95% Area Under Curve.[3]

Isotopic Confirmation Mass Spectrometry

Presence of M+2 peak at

~33% intensity relative to

molecular ion.

Residual Solvent GC-Headspace
DCM < 600 ppm; TEA < 320

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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